molecular formula C17H17ClN4O2S B2774512 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211252-19-5

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2774512
CAS RN: 1211252-19-5
M. Wt: 376.86
InChI Key: RBXOOEZTNVCPPX-UHFFFAOYSA-N
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Description

The compound “2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole group, a piperazine ring, and a sulfonyl group attached to a chlorophenyl group . These groups are common in many pharmaceutical compounds due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like FTIR, NMR, and HRMS . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the piperazine ring and the sulfonyl group might be reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its molecular weight, solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Some bioactive sulfonamide and amide derivatives of piperazine, incorporating the imidazo[1,2-b]pyridazine moiety, have been synthesized, targeting antimicrobial applications. These derivatives have shown significant in vitro antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Moreover, azole-containing piperazine derivatives have been developed and evaluated for their antibacterial, antifungal, and cytotoxic activities, with certain compounds demonstrating moderate to significant efficacy in vitro (Gan, Fang, & Zhou, 2010).

Antitubercular Activity

Research into fluorinated benzothiazolo imidazole compounds has identified promising antimycobacterial agents. These compounds, after synthesis, showed significant activity against the Mycobacterium tuberculosis, highlighting their potential in antitubercular therapy (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Anticancer and Anti-HIV Properties

New pyridine derivatives incorporating piperazine have been synthesized and evaluated for their in vitro antiproliferative and anti-HIV activities. These compounds have shown variable effects on different cancer cell lines, with certain derivatives exhibiting notable potency, suggesting a potential for cancer therapy and HIV prevention (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Anti-inflammatory Activity

Research into novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds has been conducted, with synthesized compounds evaluated for their anti-inflammatory activity. These studies have identified compounds with significant in-vitro and in-vivo anti-inflammatory potential, indicating their use in treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicity studies. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and mechanism of action. Additionally, researchers might investigate ways to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOOEZTNVCPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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